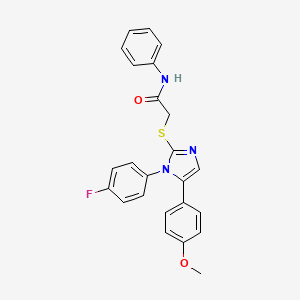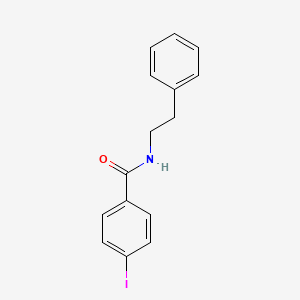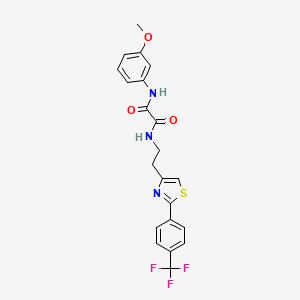![molecular formula C17H13Cl2F3N2O2 B2491894 methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate CAS No. 1164550-03-1](/img/structure/B2491894.png)
methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate is a complex organic compound that may have significance in various chemical and pharmaceutical fields. Its study encompasses synthesis methods, the investigation of its molecular structure, and understanding its chemical and physical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler organic or inorganic precursors. For instance, the preparation of similar complex molecules typically involves reactions under controlled conditions to ensure the formation of the desired product with high purity and yield (Baš et al., 2001). The synthesis can include steps like nucleophilic substitution, condensation reactions, and the use of catalysts to direct the reactions towards the desired products.
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These methods reveal the spatial arrangement of atoms within the molecule and any conformational flexibility it may possess. The structure influences the compound's reactivity, physical properties, and potential interactions with biological molecules.
Chemical Reactions and Properties
The chemical behavior of methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate can be influenced by its functional groups. These molecules can undergo various chemical reactions, including addition reactions, substitution reactions, and elimination reactions, depending on the reacting species and conditions. The presence of functional groups such as the ester, anilino, and pyridinyl groups can lead to a wide range of chemical transformations.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and optical properties, depend on the molecular structure. Compounds with similar structures have been shown to possess unique optical properties due to their specific molecular arrangements and interactions with light (Buvaylo et al., 2015).
Applications De Recherche Scientifique
Sorption Characteristics
This chemical compound, being structurally similar to phenoxy herbicides, has been extensively studied for its sorption behaviors. Research suggests that the sorption of phenoxy herbicides, which share functional groups and characteristics with the compound , can be significantly influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. These studies indicate that soil organic matter and iron oxides are pivotal in determining the sorption dynamics of such compounds (Werner, Garratt, & Pigott, 2012).
Propriétés
IUPAC Name |
methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F3N2O2/c1-9-12(18)4-3-5-14(9)23-8-11(16(25)26-2)15-13(19)6-10(7-24-15)17(20,21)22/h3-8,23H,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSBHWRENQAALW-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)
![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)
![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)




![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)
![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)